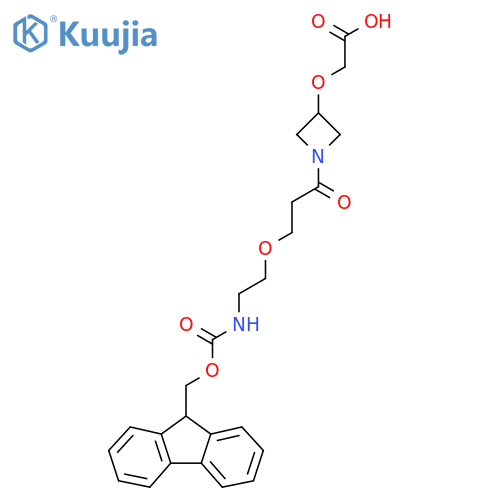Cas no 2171820-91-8 (2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid)
2-(1-{3-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)エトキシプロパノイル}アゼチジン-3-イル)オキシ酢酸は、Fmoc保護基を有するアミノ酸誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。この化合物は、アゼチジン環とエーテル結合を介した柔軟なリンカー構造を有し、分子設計の自由度が高いことが特徴です。Fmoc基の存在により、酸化的条件での脱保護が可能で、固相ペプチド合成(SPPS)との相性が良く、高収率で反応を進行させることができます。また、カルボン酸部位は他の官能基とのカップリング反応に適しており、標的分子への導入が容易です。

2171820-91-8 structure
商品名:2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid
- 2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid
- EN300-1573229
- 2171820-91-8
-
- インチ: 1S/C25H28N2O7/c28-23(27-13-17(14-27)33-16-24(29)30)9-11-32-12-10-26-25(31)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,26,31)(H,29,30)
- InChIKey: UNJOPGOAWZLZBV-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)C1CN(C(CCOCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- せいみつぶんしりょう: 468.18965124g/mol
- どういたいしつりょう: 468.18965124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 114Ų
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1573229-0.5g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-0.25g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-10.0g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-2500mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1573229-5000mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1573229-1000mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1573229-0.05g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-2.5g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-1.0g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1573229-50mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 50mg |
$2829.0 | 2023-09-24 |
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
2171820-91-8 (2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
